molecular formula C12H5Br2FN6S B15001964 3-(5-bromo-2-fluorophenyl)-6-(4-bromo-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(5-bromo-2-fluorophenyl)-6-(4-bromo-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B15001964
M. Wt: 444.08 g/mol
InChI Key: CTNQCXWYLNDGQC-UHFFFAOYSA-N
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Description

4-BROMO-3-[3-(5-BROMO-2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1H-PYRAZOLE is a complex heterocyclic compound that features a unique combination of bromine, fluorine, and nitrogen atoms within its structure. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.

Preparation Methods

The synthesis of 4-BROMO-3-[3-(5-BROMO-2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1H-PYRAZOLE typically involves multi-step reactions starting from readily available precursorsCommon reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include strong acids, bases, and specific catalysts. .

Scientific Research Applications

4-BROMO-3-[3-(5-BROMO-2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1H-PYRAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other triazole and thiadiazole derivatives, which also exhibit a range of biological activities. the presence of both bromine and fluorine atoms in 4-BROMO-3-[3-(5-BROMO-2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1H-PYRAZOLE makes it unique and potentially more effective in certain applications. Some similar compounds include:

Properties

Molecular Formula

C12H5Br2FN6S

Molecular Weight

444.08 g/mol

IUPAC Name

3-(5-bromo-2-fluorophenyl)-6-(4-bromo-1H-pyrazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H5Br2FN6S/c13-5-1-2-8(15)6(3-5)10-18-19-12-21(10)20-11(22-12)9-7(14)4-16-17-9/h1-4H,(H,16,17)

InChI Key

CTNQCXWYLNDGQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C2=NN=C3N2N=C(S3)C4=C(C=NN4)Br)F

Origin of Product

United States

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